molecular formula C21H26N6O2 B2974111 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(propan-2-yloxy)benzoyl]-1,4-diazepane CAS No. 2320823-56-9

1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(propan-2-yloxy)benzoyl]-1,4-diazepane

Cat. No.: B2974111
CAS No.: 2320823-56-9
M. Wt: 394.479
InChI Key: UWIYXGLUKYAYAH-UHFFFAOYSA-N
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Description

1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(propan-2-yloxy)benzoyl]-1,4-diazepane is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolopyridazine core, a diazepane ring, and a benzoyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(propan-2-yloxy)benzoyl]-1,4-diazepane typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring system.

    Introduction of the Diazepane Ring: The diazepane ring is introduced through a series of reactions, such as nucleophilic substitution or cyclization.

    Attachment of the Benzoyl Group: The benzoyl group is attached to the triazolopyridazine core via acylation reactions using reagents like benzoyl chloride.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts, solvents, and reaction conditions that are suitable for large-scale synthesis.

Chemical Reactions Analysis

1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(propan-2-yloxy)benzoyl]-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(propan-2-yloxy)benzoyl]-1,4-diazepane has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(propan-2-yloxy)benzoyl]-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(propan-2-yloxy)benzoyl]-1,4-diazepane can be compared with other similar compounds, such as:

    1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-piperidinyl: This compound has a similar triazolopyridazine core but differs in the attached functional groups.

    1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-piperidinylmethanone: Another similar compound with variations in the substituents attached to the core structure.

Properties

IUPAC Name

[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2/c1-15(2)29-18-7-5-17(6-8-18)21(28)26-12-4-11-25(13-14-26)20-10-9-19-23-22-16(3)27(19)24-20/h5-10,15H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIYXGLUKYAYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCN(CC3)C(=O)C4=CC=C(C=C4)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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